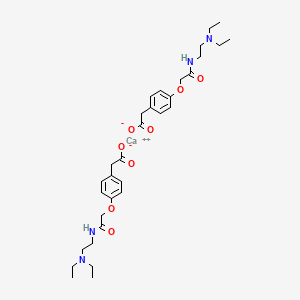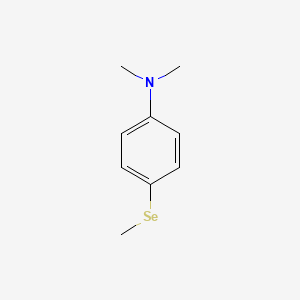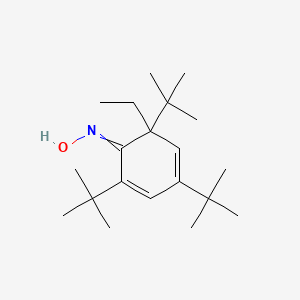![molecular formula C11H14O2 B14654413 1,3-Butanedione, 1-bicyclo[2.2.1]hept-5-en-2-yl- CAS No. 52204-67-8](/img/structure/B14654413.png)
1,3-Butanedione, 1-bicyclo[2.2.1]hept-5-en-2-yl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Butanedione, 1-bicyclo[2.2.1]hept-5-en-2-yl- is a chemical compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . This compound is known for its unique bicyclic structure, which includes a norbornene moiety. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Butanedione, 1-bicyclo[2.2.1]hept-5-en-2-yl- can be synthesized through several methods. One common method involves the Diels-Alder reaction of cyclopentadiene with vinyl isocyanate, followed by further reactions to introduce the butanedione moiety . Another method involves the reaction of bicyclo[2.2.1]hept-5-en-2-yl isocyanate with fluoro- and chloro-substituted anilines .
Industrial Production Methods
Industrial production of 1,3-Butanedione, 1-bicyclo[2.2.1]hept-5-en-2-yl- typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is common to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Butanedione, 1-bicyclo[2.2.1]hept-5-en-2-yl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly with halogens and other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halogens . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
Major products formed from these reactions include various substituted derivatives, ketones, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,3-Butanedione, 1-bicyclo[2.2.1]hept-5-en-2-yl- has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 1,3-Butanedione, 1-bicyclo[2.2.1]hept-5-en-2-yl- exerts its effects involves interactions with specific molecular targets and pathways. For example, as an inhibitor of human soluble epoxide hydrolase, it interferes with the enzyme’s activity, affecting the metabolism of epoxy fatty acids . This can have implications for conditions such as hypertension, inflammation, and pain .
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Bicyclo[2.2.1]hept-2-enyl)butane-1,3-dione: A similar compound with a slightly different structure.
Bicyclo[2.2.1]hept-5-en-2-yl isocyanate: Another related compound used in similar synthetic applications.
5-(Triethoxysilyl)-2-norbornene: A compound with a similar bicyclic structure used in different industrial applications.
Propiedades
Número CAS |
52204-67-8 |
|---|---|
Fórmula molecular |
C11H14O2 |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
1-(2-bicyclo[2.2.1]hept-5-enyl)butane-1,3-dione |
InChI |
InChI=1S/C11H14O2/c1-7(12)4-11(13)10-6-8-2-3-9(10)5-8/h2-3,8-10H,4-6H2,1H3 |
Clave InChI |
GMZWOJCXTOKYDM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)C1CC2CC1C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclopentan-1-one](/img/structure/B14654358.png)



![2,3,6,7-Tetrahydro-1h,5h-pyrido[3,2,1-ij]quinolin-1-one](/img/structure/B14654390.png)




![2-(Dodecoxymethyl)-3-[3-(oxiran-2-yl)propyl]oxirane](/img/structure/B14654411.png)
![4-Chlorobicyclo[2.2.1]heptan-2-one](/img/structure/B14654412.png)

![N-{[Methoxy(dimethyl)silyl]methyl}prop-2-en-1-amine](/img/structure/B14654422.png)
